

Application Notes and Protocols for Glutaminase Activity Assay in Isolated Mitochondria

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Compound of Interest

Compound Name: *Glutaminase*

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Introduction

Glutaminase (GLS) is a mitochondrial enzyme crucial for cellular metabolism, catalyzing the hydrolysis of glutamine to glutamate and ammonia.[1] This reaction is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing anaplerotic carbon and nitrogen for biosynthesis.[2][3] In many cancer cells, there is an increased reliance on glutamine metabolism, a phenomenon termed "glutamine addiction," which highlights **glutaminase** as a significant therapeutic target.[2] Therefore, accurate measurement of **glutaminase** activity in isolated mitochondria is essential for studying cellular metabolism, mitochondrial function, and for the development of novel cancer therapeutics.

These application notes provide a detailed protocol for a spectrophotometric **glutaminase** activity assay in isolated mitochondria. The method is based on a coupled-enzyme reaction where the product of the **glutaminase** reaction, glutamate, is oxidatively deaminated by glutamate dehydrogenase (GDH). This second reaction reduces NAD⁺ to NADH, which can be quantified by the increase in absorbance at 340 nm.[2]

Principle of the Assay

The measurement of **glutaminase** activity is achieved through a two-step enzymatic reaction:

- **Glutaminase** (GLS) Reaction: **Glutaminase**, present in the isolated mitochondria, catalyzes the conversion of L-glutamine to L-glutamate and ammonia.
- Glutamate Dehydrogenase (GDH) Reaction: The L-glutamate produced is then utilized by exogenous glutamate dehydrogenase, which catalyzes its oxidative deamination to α -ketoglutarate. In this step, NAD⁺ is reduced to NADH.

The rate of NADH production is directly proportional to the **glutaminase** activity in the sample and can be monitored by measuring the increase in absorbance at 340 nm.

Data Presentation

The following table summarizes typical quantitative data and ranges for the **glutaminase** activity assay. These values may require optimization depending on the specific experimental conditions and the source of mitochondria.

Parameter	Value/Range	Notes
Reagents		
Tris Acetate Buffer (pH)	8.5 - 8.6	Optimal pH for the coupled enzyme reaction.[2][4]
L-Glutamine (Substrate)	5 - 20 mM	Saturating concentrations are typically used.[2]
NAD ⁺	1 - 2 mM	Co-factor for Glutamate Dehydrogenase.
Glutamate Dehydrogenase (GDH)	10 - 20 U/mL	Ensure GDH is not rate-limiting.
K ₂ HPO ₄ (Activator)	50 - 100 mM	Phosphate is a known allosteric activator of glutaminase.[2]
EDTA	0.125 - 0.225 mM	Chelating agent.[2][4]
Assay Conditions		
Incubation Temperature	37°C	Standard physiological temperature.[5]
Incubation Time	20 - 30 minutes	Should be within the linear range of the reaction.[1][4][5]
Wavelength for Absorbance	340 nm	For NADH detection.[2]
Microplate Reader	Required	For high-throughput analysis. [6]
Sample		
Isolated Mitochondria	10 - 50 µg protein	Amount should be optimized for linear reaction kinetics.

Experimental Protocols

Reagent Preparation

1. Assay Buffer (50 mM Tris Acetate, 0.125 mM EDTA, pH 8.5)

- Dissolve Tris Acetate and EDTA in distilled water.
- Adjust the pH to 8.5 with acetic acid.
- Bring to final volume with distilled water.

2. L-Glutamine Stock Solution (200 mM)

- Dissolve L-glutamine in Assay Buffer.
- Prepare fresh on the day of the experiment.

3. NAD⁺ Stock Solution (50 mM)

- Dissolve NAD⁺ in distilled water.
- Store at -20°C in aliquots.

4. Glutamate Dehydrogenase (GDH) Stock Solution (1000 U/mL)

- Reconstitute lyophilized GDH in an appropriate buffer as per the manufacturer's instructions.
- Store at -20°C in aliquots.

5. K₂HPO₄ Stock Solution (1 M)

- Dissolve K₂HPO₄ in distilled water.

Isolation of Mitochondria

Mitochondria should be isolated from fresh tissue or cultured cells using standard differential centrifugation protocols. A commercial mitochondria isolation kit can also be used for convenience and consistency.^[4] Ensure the final mitochondrial pellet is resuspended in a suitable mitochondrial isolation buffer and the protein concentration is determined using a standard protein assay (e.g., BCA or Bradford assay).

Assay Procedure

- Prepare Reaction Mix: For each sample, prepare a reaction mix in a microcentrifuge tube or directly in a 96-well plate. The final reaction volume is typically 200 μ L.

Component	Stock Concentration	Volume per well (μ L)	Final Concentration
Assay Buffer	-	to 200 μ L	-
K ₂ HPO ₄	1 M	10	50 mM
NAD ⁺	50 mM	4	1 mM
GDH	1000 U/mL	1	5 U/mL
Isolated Mitochondria	1 mg/mL	20	20 μ g
L-Glutamine	200 mM	20	20 mM

- Set up Controls:
 - Blank: Contains all reagents except the mitochondrial sample.
 - Negative Control (No Substrate): Contains all reagents including mitochondria but substitute L-glutamine with assay buffer. This accounts for any background NADH production.
- Initiate the Reaction: Add the L-glutamine solution to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear phase.
- Measurement: Measure the absorbance at 340 nm using a microplate reader. For a kinetic assay, readings can be taken every 1-2 minutes over the incubation period. For an endpoint assay, a single reading is taken after the incubation period.

Calculation of Glutaminase Activity

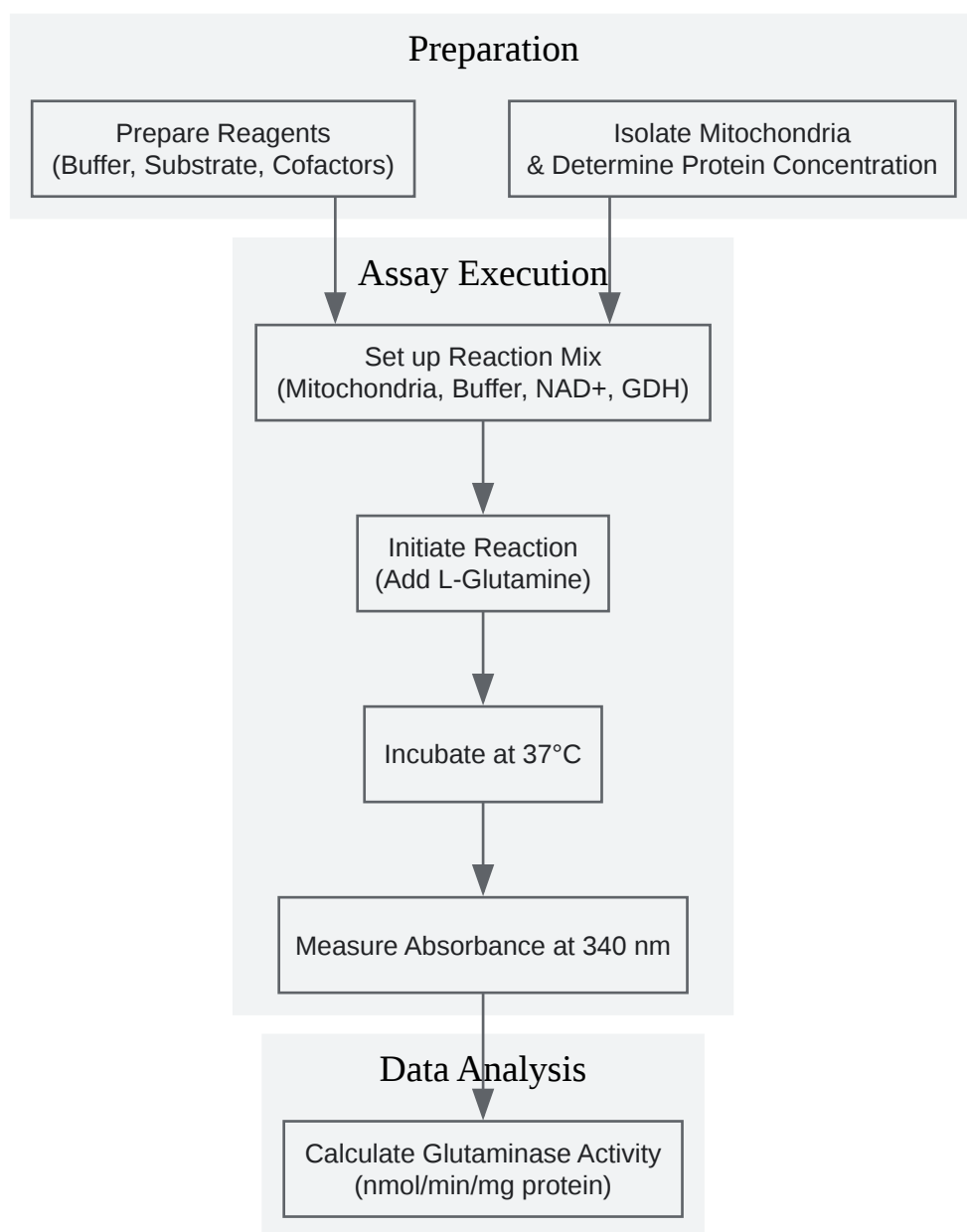
- Calculate the change in absorbance (ΔA_{340}): $\Delta A_{340} = (A_{340} \text{ of sample} - A_{340} \text{ of blank}) - (A_{340} \text{ of negative control} - A_{340} \text{ of blank})$
- Calculate the amount of NADH produced: Use the Beer-Lambert law ($A = \epsilon cl$), where:
 - A is the change in absorbance (ΔA_{340}).
 - ϵ is the molar extinction coefficient of NADH at 340 nm ($6220 \text{ M}^{-1}\text{cm}^{-1}$).
 - c is the concentration of NADH (in M).
 - l is the path length of the cuvette or well (in cm).

$$\text{Amount of NADH (nmol)} = (\Delta A_{340} * \text{Reaction Volume } (\mu\text{L})) / (\epsilon * \text{Path Length (cm)})$$

- Calculate **Glutaminase** Activity: $\text{Activity (nmol/min/mg protein)} = (\text{Amount of NADH (nmol)}) / (\text{Incubation Time (min)} * \text{Amount of mitochondrial protein (mg)})$

Mandatory Visualizations

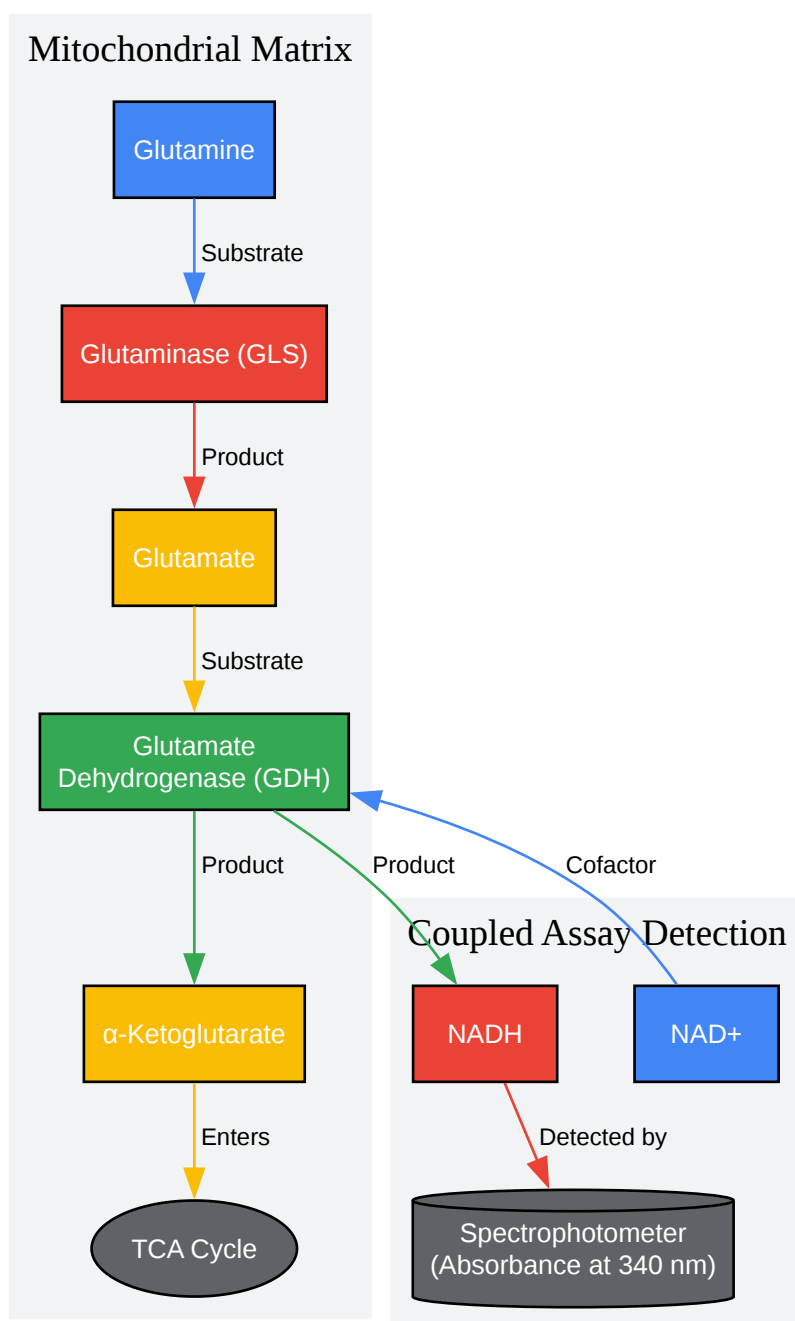
Glutaminase Activity Assay Workflow



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Caption: Workflow for the spectrophotometric **glutaminase** activity assay.

Mitochondrial Glutaminase Signaling Pathway



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Caption: Biochemical pathway of **glutaminase** and the coupled assay.

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